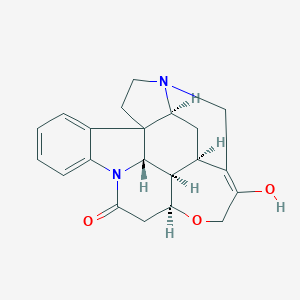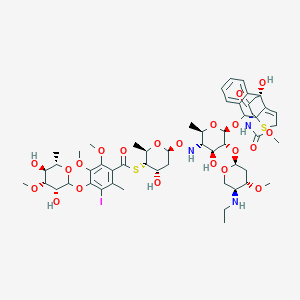
Phenylthiohydantoin-3,4-dihydroxyphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylthiohydantoin-3,4-dihydroxyphenylalanine (PTH-DOPA) is a synthetic amino acid derivative that has been widely used in scientific research for its unique properties. It is a modified form of the amino acid phenylalanine, which is a precursor to the neurotransmitter dopamine. PTH-DOPA has been studied for its ability to mimic the effects of dopamine in the brain and its potential therapeutic applications.
Wirkmechanismus
Phenylthiohydantoin-3,4-dihydroxyphenylalanine acts as a dopamine agonist, meaning it binds to dopamine receptors in the brain and activates them. This leads to an increase in dopamine release and subsequent activation of downstream signaling pathways. This compound has been shown to have a similar mechanism of action to other dopamine agonists such as apomorphine and bromocriptine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increasing dopamine release, enhancing motor function, and improving cognitive performance. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenylthiohydantoin-3,4-dihydroxyphenylalanine in lab experiments is its ability to mimic the effects of dopamine without the potential confounding factors associated with administering dopamine directly. This compound also has a longer half-life than dopamine, allowing for longer-term studies. However, one limitation of using this compound is its relatively low potency compared to other dopamine agonists, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Phenylthiohydantoin-3,4-dihydroxyphenylalanine. One area of interest is the development of more potent this compound analogs that could be used in a wider range of experiments. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on dopamine signaling and its potential therapeutic applications.
Synthesemethoden
Phenylthiohydantoin-3,4-dihydroxyphenylalanine is synthesized by reacting phenylthiohydantoin with 3,4-dihydroxyphenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using chromatography techniques to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
Phenylthiohydantoin-3,4-dihydroxyphenylalanine has been used in a variety of scientific research applications, including studies on dopamine receptor function, neurotransmitter release, and Parkinson's disease. It has also been used as a tool for studying the role of dopamine in addiction and reward pathways in the brain.
Eigenschaften
CAS-Nummer |
132828-63-8 |
|---|---|
Molekularformel |
C16H14N2O3S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(5S)-5-[(3,4-dihydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-7,9,12,19-20H,8H2,(H,17,22)/t12-/m0/s1 |
InChI-Schlüssel |
BOKLBORREWQWRR-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CC(=C(C=C3)O)O |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)O |
Synonyme |
phenylthiohydantoin-3,4-dihydroxyphenylalanine PTH-DOPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)